N-{[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methyl}-1H-1,2,4-triazol-3-amine
Overview
Description
N-{[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methyl}-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methyl}-1H-1,2,4-triazol-3-amine typically involves a multi-step process. One common method includes the reaction of 2-(allyloxy)-1-naphthaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with triethyl orthoformate and ammonium acetate to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methyl}-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce the corresponding amine .
Scientific Research Applications
N-{[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methyl}-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential use in drug development, particularly for its antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability
Mechanism of Action
The mechanism of action of N-{[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methyl}-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the enzyme cytochrome P450 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungal cell membranes. This inhibition disrupts the cell membrane integrity, leading to fungal cell death .
Comparison with Similar Compounds
Similar Compounds
Rufinamide: An anticonvulsant drug with a triazole core.
Carboxyamidotriazole: An anticancer agent.
Tazobactam: A β-lactamase inhibitor used in combination with antibiotics.
Uniqueness
N-{[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methyl}-1H-1,2,4-triazol-3-amine stands out due to its unique allyloxy-naphthyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]-1H-1,2,4-triazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-2-9-21-15-8-7-12-5-3-4-6-13(12)14(15)10-17-16-18-11-19-20-16/h2-8,11H,1,9-10H2,(H2,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROWSSROWZCJCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C2=CC=CC=C2C=C1)CNC3=NC=NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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